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Compound of Interest
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Cat. No.: B14683477

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the
implementation of nickel-electrocatalytic decarboxylative cross-coupling reactions. This
powerful synthetic strategy enables the formation of C(sp3)—C(sp?), C(sp3)—C(sp?), and C(sp3)—
N bonds, offering a versatile tool for the synthesis of complex molecules and late-stage
functionalization in drug discovery. The protocols are based on established literature and are
designed to be readily implemented in a standard organic synthesis laboratory equipped for
electrochemistry.

Introduction

Nickel-electrocatalytic decarboxylative cross-coupling has emerged as a transformative method
in modern organic synthesis. By utilizing electricity as a traceless reagent, this technique
avoids the need for stoichiometric chemical oxidants or reductants, offering a more sustainable
and often milder alternative to traditional cross-coupling methods. The reaction typically
involves the electrochemical reduction of a Ni(ll) precatalyst to a catalytically active Ni(0) or
Ni(l) species. This species then engages with an electrophile (e.g., an aryl halide) and a radical
precursor derived from the decarboxylation of a carboxylic acid derivative to forge a new
carbon-carbon or carbon-heteroatom bond.

Applications in Drug Discovery and Complex
Molecule Synthesis
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The mild reaction conditions and high functional group tolerance of Ni-electrocatalytic
decarboxylative couplings make them particularly attractive for applications in medicinal
chemistry and the synthesis of natural products.[1] Key applications include:

o Late-Stage Functionalization: Introduction of alkyl fragments onto complex, biologically
active molecules at a late stage of the synthesis.

o Access to Novel Chemical Space: The ability to form previously challenging C(sp3)-rich
structures opens up new avenues for drug design and lead optimization.

o Simplified Synthetic Routes: This methodology can significantly shorten synthetic sequences
by enabling the direct coupling of readily available carboxylic acids with various partners.[1]

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for various Ni-electrocatalytic
decarboxylative cross-coupling reactions, showcasing the broad substrate scope and functional
group compatibility.

Decarboxylative C(sp?)-C(sp?) Cross-Coupling
(Arylation)

This reaction enables the coupling of alkyl carboxylic acid derivatives with aryl halides. The use
of a silver co-catalyst has been shown to overcome limitations often encountered with electron-
rich arenes and complex heterocycles.
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Carboxylic
Acid
Entry Derivative Aryl Halide Product Yield (%)
(Redox-Active
Ester)
NHP ester of 4-
1 Cyclohexanecarb  4-lodoanisole Cyclohexylanisol 85
oxylic acid e
1-(Adamantan-1-
NHP ester of 1-lodo-4- )-4
2 Adamantanecarb  (trifluoromethyl)b y ) 78
) ) (trifluoromethyl)b
oxylic acid enzene
enzene
NHP ester of o N-Boc-2-(pyridin-
3 ] 2-lodopyridine - 65
Boc-proline 2-yl)pyrrolidine
2-(4-(3-
4 NHP ester of 3- Cyanophenyl)ph 79
Ibuprofen lodobenzonitrile enyl)isobutylprop
ane
NHP ester of
) 1-Bromo-4- 4-Benzyl-1-
5 Phenylacetic 68
" fluorobenzene fluorobenzene
aci

NHP = N-Hydroxyphthalimide; Boc = tert-Butoxycarbonyl. Yields are for isolated products.

Doubly Decarboxylative C(sp3)-C(sp?) Cross-Coupling

This powerful transformation couples two different carboxylic acid derivatives, forming a new
C(sp?®)—C(sp?®) bond.[1] The reaction demonstrates excellent functional group tolerance and can
be performed enantioselectively with the use of a chiral ligand.
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Carboxylic Carboxylic
Acid 1 (as Acid 2 (as
Entry Redox- Redox- Product Yield (%) ee (%)
Active Active
Ester) Ester)
Cyclohexane a-Cyclohexyl-
Malonate ) .
1 ) carboxylic substituted 75 92
half-amide _ _
acid amide
4 a-(3-
Malonate Phenylpropyl
2 ) Phenylbutano y-p Py 68 90
half-amide ) ) -substituted
ic acid )
amide
a-(N-Boc-
Malonate ] aminomethyl)
3 ] Boc-glycine ) 55 95
half-amide -substituted
amide
a-(2-
3- Cyclopentylet
Malonate
4 ] Cyclopentylpr  hyl)- 71 91
half-amide o _
opanoic acid substituted
amide
a-(But-3-en-
Malonate 5-Hexenoic 1-yl)-
5 . _ . 62 88
half-amide acid substituted
amide

Yields are for isolated products. Enantiomeric excess (ee) determined by chiral HPLC or SFC.

Decarboxylative C(sp3®)-N Cross-Coupling

This method allows for the construction of C(sp®)—-N bonds by coupling carboxylic acid
derivatives with electrophilic nitrogen sources.
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Carboxylic ]
. Nitrogen .
Entry Acid Product Yield (%)
o Source
Derivative
NHP ester of O-Benzoyl-N,N-
] N-Cyclopentyl-
1 Cyclopentanecar  diethylhydroxyla ) ) 72
} ) ) N,N-diethylamine
boxylic acid mine
N-(1-
NHP ester of 1- N-
Methylcyclohexyl
2 Methylcyclohexa  Fluorobenzenesu 65
) ] o )benzenesulfona
necarboxylic acid  Ifonimide )
mide
NHP ester of 4- N-(4-
3 Chlorobutanoic Phthalimide Chlorobutyl)phth 78
acid alimide
NHP ester of N-
_ Benzophenone
4 Phenylacetic o Benzhydrylbenzy 60
, imine ]
acid lamine
NHP ester of 2-
) ) N-(1-Phenyl-
5 Phenylpropanoic ~ Saccharin 75

acid

ethyl)saccharin

Yields are for isolated products.

Experimental Protocols
General Electrochemical Setup

These reactions are typically carried out in an electrochemical cell, which can be either a

divided or undivided cell. A potentiostat is used to control the electrical current or potential.

o Electrochemical Cell: An H-type divided cell with a fritted glass separator or an undivided vial

can be used.

o Electrodes: Reticulated vitreous carbon (RVC) is commonly used as the cathode, and a

sacrificial anode such as magnesium or zinc, or a non-sacrificial anode like platinum or
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graphite is employed.

o Power Supply: A constant current or constant potential is applied using a potentiostat.

Protocol for Decarboxylative C(sp?®)-C(sp?) Arylation
(AgINi Co-catalysis)

This protocol is adapted from the work of Baran and coworkers for the coupling of redox-active
esters with (hetero)aryl halides.

Materials:

Redox-Active Ester (RAE) of the carboxylic acid (1.0 equiv)

e (Hetero)aryl halide (1.2 equiv)

e NiCl2:6H20 (10 mol%)

e 2,2'-Bipyridine (10 mol%)

e AgNOs (0.3 equiv)

o Tetrabutylammonium hexafluorophosphate (BusNPFs) (0.1 M)

e N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
¢ Reticulated vitreous carbon (RVC) cathode

e Magnesium anode

Procedure:

 In an oven-dried vial equipped with a stir bar, add the redox-active ester, (hetero)aryl halide,
NiClz2-6H20, 2,2'-bipyridine, and BuasNPFe.

» Add the solvent (DMF or NMP) to achieve the desired concentration (typically 0.1 M).

¢ Place the RVC cathode and magnesium anode into the vial.
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e Add the AgNOs to the reaction mixture.

e Begin stirring and apply a constant current (e.g., 5-10 mA) using a potentiostat.

e Monitor the reaction by TLC or LC-MS until the starting material is consumed.

e Upon completion, quench the reaction with a saturated aqueous solution of NHaClI.
o Extract the mixture with an organic solvent (e.g., ethyl acetate).

e Dry the combined organic layers over Naz2SOu4, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Protocol for Enantioselective Doubly Decarboxylative
C(sp?)-C(sp?) Cross-Coupling

This protocol is for the asymmetric coupling of two different carboxylic acid-derived redox-
active esters.

Materials:

e Redox-Active Ester 1 (e.g., from a malonate half-amide, 1.0 equiv)

* Redox-Active Ester 2 (e.g., from a primary carboxylic acid, 1.5 equiv)
e NiClz-glyme (20 mol%)

» Chiral PyBox ligand (24 mol%)

e MgBr2 (2.0 equiv)

e FeBrs (0.5 equiv)

e LiBr (0.2 M) as the electrolyte

e N,N-Dimethylacetamide (DMA)
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e Magnesium anode

¢ Reticulated vitreous carbon (RVC) cathode

Procedure:

To an oven-dried electrochemical vial equipped with a stir bar, add NiClz-glyme and the chiral
PyBox ligand.

e Add DMA and stir for 10 minutes to form the catalyst complex.

o Add Redox-Active Ester 1, Redox-Active Ester 2, MgBrz, FeBrs, and LiBr.

 Insert the magnesium anode and RVC cathode.

e Cool the reaction vessel to 0 °C in an ice bath.

o Apply a constant current (e.g., 6 mA) for the specified reaction time (typically 3 hours).
 After the electrolysis is complete, remove the electrodes and quench the reaction with water.
o Extract the aqueous layer with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous Na=S0Oa4, and concentrate
in vacuo.

» Purify the residue by flash column chromatography to obtain the desired product.
Mandatory Visualizations

Catalytic Cycle for Ni-Electrocatalytic Decarboxylative
Arylation
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Proposed Catalytic Cycle for Decarboxylative Arylation

. R-COO-NHP
Ni(ll) Precatalyst (Redox-Active Ester) Ar-X

+2e~ (Cathode) +e~, -COz2, -NHP~

+ Ar-X

(Oxidative Addition) Reductive Elimination

Ar-Ni(ll)-X

Click to download full resolution via product page

Caption: Proposed catalytic cycle for Ni-electrocatalytic decarboxylative arylation.

Experimental Workflow for a Typical Batch Reaction
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General Workflow for Batch Electrosynthesis

1. Assemble Electrochemical Cell
(Vial, Electrodes, Stir Bar)

l

2. Add Reagents and Solvent
(Substrates, Catalyst, Ligand, Electrolyte)

3. Apply Constant Current/Potential

(Electrolysis)

4. Monitor Reaction Progress
(TLC, LC-MS)

Upon Completion

5. Quench and Extract
(Aqueous Workup)

6. Purify Product

(Column Chromatography)

7. Characterize Product
(NMR, MS)
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Caption: General experimental workflow for a batch Ni-electrocatalytic reaction.

Logical Relationship of Key Reaction Components
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Key Components and Their Roles

Electricity Carboxylic Acid Derivative
(Reductant) (Alkyl Radical Source)
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Nickel Catalyst
(Cross-Coupling Mediator)

Electrophilic Partner
(Ar-X, N-Source) (CFOSS-COUpled ProducD
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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